Lrrk2-IN-1

Description

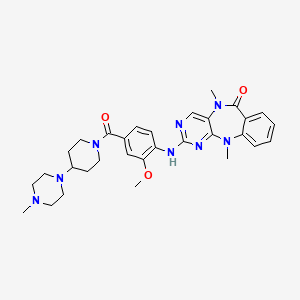

inhibits leucine-rich repeat kinase 2; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMCPJZTADUIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676751 | |

| Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234480-84-2 | |

| Record name | 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lrrk2-IN-1: A Technical Guide to its Mechanism of Action in Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document details the biochemical and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant biological pathways.

Core Mechanism of Action: ATP-Competitive Inhibition of LRRK2 Kinase Activity

This compound functions as a potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[1] This means that it directly competes with adenosine triphosphate (ATP) for binding to the active site of the LRRK2 enzyme, thereby preventing the transfer of a phosphate group to LRRK2 substrates. The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, enhances the kinase activity of the enzyme.[1][2] this compound effectively inhibits both wild-type (WT) and the pathogenic G2019S mutant form of LRRK2.[1][3][4][5][6]

The inhibitory potency of this compound has been quantified through various biochemical assays, with IC50 values in the low nanomolar range. This high potency underscores its effectiveness in suppressing LRRK2 kinase activity.

Quantitative Data: Inhibitory Potency and Kinase Selectivity

The efficacy and specificity of this compound have been extensively characterized. The following tables summarize key quantitative data regarding its inhibitory activity against LRRK2 and its selectivity profile against a broad range of other kinases.

| Target | IC50 Value (nM) | Assay Conditions | Reference |

| LRRK2 (WT) | 13 | 0.1 mM ATP | [1][3] |

| LRRK2 (G2019S) | 6 | 0.1 mM ATP | [1][3][4] |

| LRRK2 (A2016T) | >2450 | Not specified | [1][4] |

| LRRK2 (A2016T+G2019S) | >3080 | Not specified | [1][4] |

Table 1: Inhibitory Potency (IC50) of this compound against LRRK2 Variants.

| Kinase | IC50 Value (nM) | Reference |

| DCLK2 | 45 | [1][3] |

| MAPK7 | 160 (EC50) | [1][3] |

| AURKB | >1000 | [1][3] |

| CHEK2 | >1000 | [1][3] |

| MKNK2 | >1000 | [1][3] |

| MYLK | >1000 | [1][3] |

| NUAK1 | >1000 | [1][3] |

| PLK1 | >1000 | [1][3] |

Table 2: Selectivity Profile of this compound against a Panel of Off-Target Kinases.

Cellular Effects: Downstream Consequences of LRRK2 Inhibition

Inhibition of LRRK2 by this compound triggers a cascade of downstream cellular events, providing valuable insights into the physiological and pathological roles of LRRK2.

Dephosphorylation of LRRK2 and Disruption of 14-3-3 Binding

A key cellular consequence of this compound treatment is the rapid dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935).[1][4][7] These phosphorylation sites are crucial for the binding of 14-3-3 proteins, which regulate LRRK2's subcellular localization and function. By inhibiting LRRK2 kinase activity, this compound leads to the dephosphorylation of these sites, causing the dissociation of 14-3-3 proteins.[1]

Altered Subcellular Localization and Aggregation

The loss of 14-3-3 binding induced by this compound results in a striking change in the subcellular localization of LRRK2. The protein redistributes from a diffuse cytoplasmic pattern to form filamentous aggregates or inclusion bodies within the cytoplasm.[1][8] This alteration in localization is a direct consequence of LRRK2 kinase inhibition.

Caption: Cellular consequences of LRRK2 inhibition by this compound.

LRRK2 Signaling Pathway and Point of Intervention

LRRK2 is a complex, multi-domain protein that participates in various cellular signaling pathways. Its kinase activity is central to its pathological effects in Parkinson's disease. LRRK2 has been shown to phosphorylate a subset of Rab GTPases, which are key regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, lead to hyperactivation of its kinase activity, resulting in aberrant phosphorylation of Rab proteins and subsequent disruption of cellular processes like autophagy and endosomal trafficking.[9][10] this compound intervenes at the core of this pathological cascade by directly inhibiting the kinase activity of LRRK2.

Caption: LRRK2 signaling and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the kinase activity of LRRK2 and the inhibitory effect of this compound.

Materials:

-

Recombinant LRRK2 (WT or G2019S)

-

LRRKtide peptide substrate

-

ATP

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of this compound dilution or DMSO (vehicle control).

-

Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.

-

Add 2 µL of a substrate/ATP mix (containing LRRKtide and ATP) to initiate the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for LRRK2 Phosphorylation (pSer935) in Cultured Cells

This protocol details the detection of LRRK2 phosphorylation at Ser935 in cell lysates following treatment with this compound.

Materials:

-

HEK293 cells (or other suitable cell line) expressing LRRK2

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pSer935-LRRK2 and anti-total LRRK2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

Caption: Workflow for assessing LRRK2 phosphorylation via Western blot.

Conclusion

This compound is a highly potent and selective inhibitor of LRRK2 kinase activity. Its mechanism of action involves direct, ATP-competitive inhibition of the LRRK2 enzyme, leading to a cascade of downstream cellular events, most notably the dephosphorylation of LRRK2 at Ser910/Ser935, disruption of 14-3-3 protein binding, and a subsequent alteration in the subcellular localization of LRRK2. By elucidating these mechanisms, this compound serves as an invaluable tool for interrogating the complex biology of LRRK2 and its role in Parkinson's disease pathogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to advance our understanding and treatment of this neurodegenerative disorder.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]

- 3. medchemexpress.com [medchemexpress.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

Lrrk2-IN-1: A First-Generation LRRK2 Inhibitor - A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a high-priority drug target, particularly for Parkinson's disease (PD), where mutations are the most common cause of the familial form of the disease.[1][2][3] The discovery of potent and selective inhibitors is paramount to interrogating LRRK2's complex biology and validating its therapeutic potential. Lrrk2-IN-1 was the first selective and potent small molecule inhibitor reported for LRRK2, establishing a foundational tool for the field.[4] This document provides an in-depth technical overview of this compound, detailing its biochemical and cellular activity, selectivity, pharmacokinetic properties, and the experimental protocols used for its characterization.

Mechanism of Action and Biochemical Activity

This compound is an ATP-competitive inhibitor that targets the kinase domain of LRRK2.[4] It potently inhibits both the wild-type (WT) enzyme and the common pathogenic G2019S mutant, which exhibits enhanced kinase activity.[4][5][6] The G2019S mutation is frequently found in both familial and sporadic PD cases, making inhibition of this variant particularly relevant.[4] The inhibitor is significantly less potent against the engineered A2016T mutant, which is often used to confirm on-target activity in cellular models.[1][4]

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potency of this compound has been quantified across multiple assays and LRRK2 variants. The data below summarizes its half-maximal inhibitory concentrations (IC50) and binding affinities (Kd).

| Target Protein | Assay Type | Parameter | Value (nM) | Reference |

| LRRK2 WT | Biochemical Kinase Assay | IC50 | 13 | [4][7] |

| Binding Assay | Kd | 20 | [7] | |

| LRRK2 G2019S | Biochemical Kinase Assay | IC50 | 6 | [4][7] |

| Binding Assay | Kd | 11 | [7] | |

| LRRK2 A2016T | Biochemical Kinase Assay | IC50 | 2450 | [1] |

| LRRK2 A2016T+G2019S | Biochemical Kinase Assay | IC50 | 3080 | [1] |

| DCLK2 | Biochemical Kinase Assay | IC50 | 45 | [4] |

| Binding Assay | Kd | 16 | [7] | |

| MAPK7 | Binding Assay | Kd | 28 | [7] |

| Cellular Assay (HeLa) | EC50 | 160 | [4] |

Cellular Activity and LRRK2 Signaling

In cellular systems, LRRK2 kinase activity regulates its phosphorylation at several key serine residues, including Ser910 and Ser935. These phosphorylation events are critical for the binding of 14-3-3 proteins, which in turn regulate LRRK2's subcellular localization and function.[4] Inhibition of LRRK2's kinase activity by this compound leads to a rapid and dose-dependent dephosphorylation at Ser910 and Ser935.[1][4] This loss of phosphorylation prevents 14-3-3 binding and causes a dramatic relocalization of LRRK2 from a diffuse cytoplasmic pattern into filamentous aggregate-like structures.[4] This cellular phenotype has become a hallmark of LRRK2 kinase inhibition.

Mandatory Visualization: LRRK2 Signaling Pathway

Caption: LRRK2 signaling and the mechanism of this compound inhibition.

Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity. This compound was comprehensively profiled against a wide array of kinases using multiple independent methods to ensure its specificity for LRRK2.

-

KINOMEscan™ (Ambit Biosciences): This is a binding assay that quantitatively measures the interaction of a compound against a large panel of kinases. This compound was tested against 442 distinct kinases at a concentration of 10 µM and was found to bind to only 12 other kinases with a score of less than 10% of the DMSO control.[4][8]

-

Dundee Profiling: This method uses standard radioactive-based enzymatic assays to measure the inhibitory activity of a compound against a panel of kinases.

-

KiNativ™ (ActivX Biosciences): This is an activity-based proteomics platform that profiles kinase inhibition directly in a complex biological sample, such as a cell or tissue lysate.[4] This approach confirmed the inhibition of LRRK2, DCLK1, and MAPK7 in human peripheral blood mononuclear cells (hPBMCs) and mouse brain tissue.[4]

Data Presentation: Kinase Selectivity

| Method | Kinases Profiled | Concentration | Results | Reference |

| KINOMEscan™ | 442 | 10 µM | Inhibited only 12 kinases >90% | [4][8] |

| Dundee Profiling | 105 | Various | IC50 > 1 µM for AURKB, CHEK2, MKNK2, MYLK, NUAK1 | [4] |

| KiNativ™ (hPBMC) | 180 | Various | Confirmed inhibition of LRRK2, DCLK1, MAPK7 | [4] |

Pharmacokinetic and In Vivo Properties

This compound exhibits favorable pharmacokinetic properties in mice, demonstrating good oral bioavailability and a reasonable half-life for in vivo studies. However, its utility for studying LRRK2 in the central nervous system is limited by its poor ability to cross the blood-brain barrier. Following intraperitoneal injection in mice, this compound effectively suppressed LRRK2 Ser910/Ser935 phosphorylation in peripheral tissues like the kidney, but no significant effect was observed in the brain.[1][4]

Data Presentation: Pharmacokinetics in Mice

| Parameter | Symbol | Value | Unit | Reference |

| Half-life | T1/2 | 4.5 | hours | [4] |

| Area Under Curve | AUC | 14,758 | hr*ng/mL | [4] |

| Oral Bioavailability | %F | 49.3 | % | [4][7] |

| Clearance | CL | 5.6 | mL/min/Kg | [7] |

| Volume of Distribution | Vss | 1.7 | L/Kg | [7] |

Experimental Protocols

Detailed and reproducible protocols are essential for the scientific application of this compound. The following sections describe standard methods for assessing LRRK2 kinase activity and target engagement.

In Vitro LRRK2 Kinase Assay (Radioactive)

This protocol describes a standard method for measuring the phosphorylation of a substrate by recombinant LRRK2.[9][10]

-

Reaction Preparation: On ice, prepare a master mix for each reaction in a 1.5 mL tube. For a 50 µL final volume, combine:

-

10 nM recombinant LRRK2 (e.g., GST-LRRK2 970-2527)

-

0.5 µg/µL substrate (e.g., Myelin Basic Protein or LRRKtide)

-

5 µL of 10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 10 mM DTT, 100 mM MgCl2)

-

Desired concentration of this compound (or DMSO for control)

-

Nuclease-free water to 45 µL.

-

-

Reaction Initiation: Add 5 µL of 10x ATP mix (containing 1 mM cold ATP and [γ-32P]ATP) to start the reaction.

-

Incubation: Incubate the reactions at 30°C for 30-60 minutes with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 25 µL of 4x LDS sample buffer with reducing agent.

-

Detection:

-

Boil samples at 95°C for 5 minutes.

-

Resolve the samples on an SDS-PAGE gel.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporated radioactivity using a phosphorimager.

-

Mandatory Visualization: In Vitro Kinase Assay Workflow

Caption: Workflow for a standard in vitro radioactive kinase assay.

Western Blotting for Cellular LRRK2 pS935

This protocol is for detecting changes in LRRK2 phosphorylation in response to inhibitor treatment in cultured cells.[11][12][13]

-

Cell Treatment: Plate cells (e.g., HEK293 stably expressing LRRK2) and allow them to adhere. Treat cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Scrape and collect the lysate. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Prepare lysates by adding 4x NuPAGE LDS sample buffer and a reducing agent to a final protein concentration of 1-2 µg/µL. Boil at 70-95°C for 10 minutes.

-

SDS-PAGE: Load 15-30 µg of total protein per lane onto a 4-12% Bis-Tris or similar large-format gel suitable for high molecular weight proteins.

-

Protein Transfer: Transfer proteins to a PVDF membrane. Due to LRRK2's large size (~280 kDa), perform a wet transfer overnight at 4°C at a low constant voltage (e.g., 30-35V).[14]

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate with a primary antibody against pS935-LRRK2 (e.g., rabbit anti-pS935) and a total LRRK2 antibody (e.g., mouse anti-LRRK2) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP) for 1 hour at room temperature.

-

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity and normalize the pS935 signal to the total LRRK2 signal.

Role as a First-Generation Tool Compound

The discovery of this compound was a significant milestone. Prior to its development, researchers relied on non-specific multi-kinase inhibitors like staurosporine, which made it difficult to attribute observed effects specifically to LRRK2 inhibition.[6] As the first potent and selective inhibitor, this compound provided the scientific community with a crucial tool to pharmacologically interrogate the function of LRRK2, validate cellular assay readouts, and confirm that LRRK2 kinase activity is directly linked to downstream signaling events like Ser910/Ser935 phosphorylation.

Mandatory Visualization: this compound Development Logic

Caption: The logical role of this compound in advancing LRRK2 research.

Conclusion

This compound is a pioneering first-generation inhibitor of LRRK2 kinase. Its high potency, well-defined selectivity, and robust effects in cellular models have made it an indispensable tool for dissecting LRRK2 signaling pathways.[4] While its limited brain penetration restricts its use in neurological studies in vivo, its contribution has been to provide definitive proof-of-concept for LRRK2 inhibition and to establish the foundational assays and biological understanding upon which subsequent, more advanced inhibitor programs have been built. It remains a valuable reference compound for in vitro and cellular LRRK2 research.

References

- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico, in vitro and cellular analysis with a kinome-wide inhibitor panel correlates cellular LRRK2 dephosphorylation to inhibitor activity on LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LRRK2 Structure-Based Activation Mechanism and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a selective in ... | Article | H1 Connect [archive.connect.h1.co]

- 7. graylab.stanford.edu [graylab.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 12. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]

- 13. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 14. researchgate.net [researchgate.net]

Lrrk2-IN-1 Treatment: A Deep Dive into Affected Cellular Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, making it a prime target for therapeutic intervention. The small molecule inhibitor, Lrrk2-IN-1, has been instrumental in elucidating the cellular functions of LRRK2 and holds promise for drug development. This technical guide provides a comprehensive overview of the cellular pathways significantly affected by this compound treatment. We will delve into the inhibitor's impact on global protein phosphorylation, with a particular focus on Rab GTPases, and explore its complex role in regulating autophagy and the endolysosomal system. Furthermore, this document will touch upon the inhibitor's influence on inflammatory responses and neuronal morphology. Detailed experimental protocols for key assays and quantitative data are presented to facilitate reproducible research in this field.

Introduction to this compound

This compound is a potent and selective inhibitor of LRRK2 kinase activity, with IC50 values of 13 nM for wild-type LRRK2 and 6 nM for the common G2019S mutant.[1] Its development has been a significant step forward in studying the downstream consequences of LRRK2 kinase inhibition. However, it is crucial to acknowledge that this compound has demonstrated off-target effects in some studies, as similar cellular changes were observed in LRRK2 knockout models.[2] This underscores the importance of utilizing multiple pharmacological and genetic tools to validate findings.

Core Cellular Pathways Modulated by this compound

The Phosphoproteome: A Primary Target

This compound treatment profoundly alters the cellular phosphoproteome. Quantitative phosphoproteomic studies using techniques like Stable Isotope Labeling of Amino Acids in Culture (SILAC) combined with mass spectrometry have been pivotal in identifying the downstream targets of LRRK2 kinase activity.

A key discovery has been the identification of a subset of Rab GTPases as bona fide substrates of LRRK2.[3][4][5] LRRK2 directly phosphorylates these proteins on a conserved residue within their switch II domain.[3][4] Pathogenic LRRK2 mutations often lead to increased phosphorylation of these Rab proteins.[6][7] this compound treatment effectively reverses this hyperphosphorylation.

Table 1: Impact of this compound on Protein Phosphorylation

| Cellular Context | Key Findings | Quantitative Change | Reference |

| SH-SY5Y neuroblastoma cells (G2019S LRRK2) | Identification of numerous phosphosites regulated by LRRK2 kinase activity. | 776 phosphorylation sites increased or decreased by at least 50% | [2] |

| Mouse Embryonic Fibroblasts (MEFs) | Identification of Rab GTPases as key LRRK2 substrates. | Strong reduction in phosphorylation of Rab10 at T73. | [3][4] |

| HEK293 cells | Inhibition of LRRK2 autophosphorylation at Ser910 and Ser935. | Dose-dependent inhibition. | [1] |

Experimental Protocol: Quantitative Phosphoproteomics using SILAC and LC-MS/MS

This protocol provides a general workflow for identifying changes in the phosphoproteome following this compound treatment.

-

Cell Culture and SILAC Labeling:

-

Culture cells (e.g., SH-SY5Y) in SILAC DMEM supplemented with either "light" (normal) or "heavy" (¹³C₆¹⁵N₂-Lysine and ¹³C₆¹⁵N₄-Arginine) amino acids for at least five cell doublings to ensure complete incorporation.

-

-

This compound Treatment:

-

Treat the "heavy" labeled cells with this compound (e.g., 1-5 µM) for a specified time (e.g., 90 minutes to overnight). Treat the "light" labeled cells with vehicle (DMSO) as a control.

-

-

Cell Lysis and Protein Digestion:

-

Harvest and lyse cells in a urea-based buffer.

-

Combine equal amounts of protein from the "light" and "heavy" samples.

-

Reduce, alkylate, and digest the protein mixture with trypsin.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap).

-

-

Data Analysis:

-

Use software such as MaxQuant to identify and quantify the "heavy" to "light" ratios of phosphopeptides. Ratios significantly deviating from 1 indicate changes in phosphorylation in response to this compound.[3]

-

DOT Script for LRRK2-Rab Signaling Pathway

Caption: LRRK2 phosphorylates Rab GTPases, a process inhibited by this compound.

Autophagy and the Lysosomal Pathway: A Complex Interplay

The role of LRRK2 and the effect of its inhibition on autophagy is an area of intense research, with some seemingly contradictory findings.[8] Many studies suggest that LRRK2 kinase activity acts as a negative regulator of autophagy.[9][10] Therefore, treatment with this compound is often reported to stimulate autophagic flux.

Key Observations:

-

Increased LC3-II Levels: this compound treatment has been shown to cause a dose-dependent increase in the levels of LC3-II, a marker of autophagosome formation, in various cell lines.[11]

-

Autophagosome-Lysosome Fusion: The impact on the fusion of autophagosomes with lysosomes is less clear, with some studies suggesting LRRK2 mutations may impair this step.[9][12]

-

mTORC1-Independent Pathway: The pro-autophagic effect of this compound appears to be independent of the canonical mTORC1 signaling pathway.[11][12]

-

Lysosomal Homeostasis: LRRK2 kinase activity is implicated in maintaining lysosomal homeostasis.[13] Inhibition of LRRK2 can increase the expression of multiple lysosomal hydrolases and LAMP1.[14] LRRK2 may regulate the MiT-TFE family of transcription factors that control lysosomal gene expression.[14]

Table 2: Effects of this compound on Autophagy Markers

| Cell Type | Marker | Effect of this compound | Reference |

| H4 neuroglioma | LC3-II | Significant increase | [11] |

| Mouse astrocytes | LC3-II | Increased levels | [9] |

| Rat cortical neurons | LC3-II and p62 | Increased levels | [9] |

Experimental Protocol: Western Blot for LC3-II

-

Cell Treatment:

-

Plate cells (e.g., H4 neuroglioma) and treat with a range of this compound concentrations (e.g., 1-5 µM) or vehicle (DMSO) for a specified duration (e.g., overnight).

-

For autophagic flux analysis, include a condition with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of treatment.

-

-

Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates on an SDS-PAGE gel (e.g., 12-15%).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against LC3 (which detects both LC3-I and LC3-II).

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I or to a loading control (e.g., actin) is used as an indicator of autophagosome formation.

-

DOT Script for LRRK2's Role in Autophagy

Caption: LRRK2 kinase activity negatively regulates autophagy, an effect reversed by this compound.

Endolysosomal Trafficking

LRRK2's influence extends to the broader endolysosomal system, a critical network for cellular homeostasis.[13][15] By phosphorylating Rab GTPases, which are master regulators of vesicle transport, LRRK2 can modulate various trafficking events.

Affected Processes:

-

Endosomal Trafficking: LRRK2 can influence the trafficking of proteins like the EGF receptor and lysosomal membrane proteins (LMPs) such as LAMP1 and LAMP2.[13]

-

Golgi Integrity: Both overexpression of mutant LRRK2 and LRRK2 depletion can lead to Golgi fragmentation.[15]

-

Synaptic Vesicle Endocytosis: LRRK2 interacts with several proteins involved in synaptic vesicle cycling.[6][16]

Treatment with this compound, by inhibiting Rab phosphorylation, is expected to counteract the trafficking defects caused by hyperactive LRRK2.

DOT Script for Experimental Workflow to Study Endolysosomal Trafficking

Caption: Workflow for assessing the impact of this compound on endolysosomal trafficking.

Other Cellular Processes Influenced by this compound

Inflammatory Response

LRRK2 is expressed in immune cells and plays a role in the inflammatory response.[11] this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNFα and CXCL10 in astrocytes.[2] However, as these effects were also seen in LRRK2 knockout mice, an off-target mechanism may be involved.[2]

Neurite Outgrowth

LRRK2 has been implicated in the regulation of neurite morphology.[16] Treatment of primary neuronal cultures with this compound has been observed to enhance multiple neurite characteristics.[2] Similar to the findings on inflammation, these effects were also present in neurons from LRRK2 knockout mice, suggesting the involvement of LRRK2-independent pathways.[2]

Methodologies for Key Experiments

In Vitro LRRK2 Kinase Assay

Several methods exist to measure LRRK2 kinase activity in vitro. A common approach uses a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate like LRRKtide.[17][18]

Protocol: ADP-Glo™ Kinase Assay (adapted from Promega)[18]

-

Reaction Setup: In a 384-well plate, combine:

-

LRRK2 enzyme (e.g., 25 ng).

-

Substrate (e.g., LRRKtide) and ATP in kinase buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

-

This compound at various concentrations or DMSO.

-

-

Incubation: Incubate at room temperature for a defined period (e.g., 120 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Measurement: Read luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm the engagement of this compound with LRRK2 in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.

Conclusion

This compound is a powerful tool for dissecting the complex cellular roles of LRRK2. Its primary effects are centered on the inhibition of LRRK2's kinase activity, leading to widespread changes in the phosphoproteome, most notably the dephosphorylation of Rab GTPases. This has significant downstream consequences for autophagy, lysosomal function, and endosomal trafficking. While the inhibitor has also been shown to modulate inflammation and neurite outgrowth, the potential for off-target effects in these areas necessitates careful experimental design and interpretation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers investigating the multifaceted cellular impact of LRRK2 inhibition. As research progresses, a deeper understanding of these pathways will be crucial for the development of safe and effective LRRK2-targeted therapies for Parkinson's disease and other related disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phosphoproteomic evaluation of pharmacological inhibition of leucine-rich repeat kinase 2 reveals significant off-target effects of LRRK-2-IN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | Parkinson's Disease [michaeljfox.org]

- 5. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | MRC PPU [ppu.mrc.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Autophagy and LRRK2 in the Aging Brain [frontiersin.org]

- 9. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LRRK2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]

- 13. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]

- 14. LRRK2 suppresses lysosome degradative activity in macrophages and microglia through MiT-TFE transcription factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LRRK2 and the Endolysosomal System in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

Investigating LRRK2 Biology with Lrrk2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Leucine-rich repeat kinase 2 (LRRK2) biology and the utility of Lrrk2-IN-1, a potent and selective kinase inhibitor, as a critical tool for its investigation. This document details the mechanism of LRRK2, its implication in Parkinson's disease, and how this compound can be employed in various experimental settings to dissect its complex signaling pathways.

Introduction to LRRK2 Biology

Leucine-rich repeat kinase 2 (LRRK2), also known as dardarin, is a large, multi-domain protein that has garnered significant attention due to its strong genetic association with Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD.[3][4][5] The LRRK2 protein is comprised of several functional domains, including a kinase domain, a GTPase domain (ROC-COR), and multiple protein-protein interaction domains.[2][4][6]

The most prevalent pathogenic mutation, G2019S, occurs within the kinase domain and leads to a toxic gain-of-function through increased kinase activity.[1][4][5] This has propelled the development of LRRK2 kinase inhibitors as potential therapeutic agents for Parkinson's disease.[1][5] LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and immune responses, primarily through its kinase activity.[7][8][9][10][11] A key set of substrates for LRRK2 are Rab GTPases, which are master regulators of membrane trafficking.[12][13][14]

This compound: A Selective LRRK2 Kinase Inhibitor

This compound is a potent, ATP-competitive, and selective small molecule inhibitor of LRRK2 kinase activity.[15][16] It effectively inhibits both wild-type (WT) LRRK2 and the pathogenic G2019S mutant.[15][17][18][19] The use of this compound has been instrumental in elucidating the cellular consequences of LRRK2 kinase activity inhibition. A key cellular effect of this compound is the dephosphorylation of LRRK2 at serine residues 910 and 935, which leads to the dissociation of 14-3-3 proteins and a change in LRRK2's subcellular localization.[16][20]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H38N8O3 | [17] |

| Molecular Weight | 570.69 g/mol | [15][17] |

| CAS Number | 1234480-84-2 | [17] |

| Solubility | Soluble to 100 mM in DMSO | [17] |

| Storage | Store at -20°C | [17] |

In Vitro and Cellular Activity of this compound

This compound exhibits high potency against LRRK2 in biochemical assays and effectively inhibits LRRK2 signaling in cellular models.

| Assay Type | Target | IC50 | Reference |

| Biochemical | LRRK2 (WT) | 13 nM | [15][16][18] |

| Biochemical | LRRK2 (G2019S) | 6 nM | [15][16][18] |

| Biochemical | DCLK2 | 45 nM | [18] |

| Biochemical | MAPK7 | - (EC50 = 160 nM) | [18] |

| Cellular (TR-FRET) | LRRK2 (WT) | 0.08 µM | [18] |

| Cellular (TR-FRET) | LRRK2 (G2019S) | 0.03 µM | [18] |

| Cellular (HEK293) | LRRK2 (WT & G2019S) | 1-3 µM | [21] |

In Vivo Studies with this compound

While this compound has poor blood-brain barrier penetration, it has been valuable in peripheral and proof-of-concept in vivo studies.[15]

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Mice | 100 mg/kg, intraperitoneal | Induces dephosphorylation of LRRK2 in the kidney. | [18] |

| Mice (AsPC-1 xenograft) | 100 mg/kg, peritumoral injection | Significant decrease in tumor volume and weight. | [18] |

| Mice (biodistribution) | [3H]this compound | High uptake in kidney, spleen, lung, and heart; low uptake in the brain. | [22] |

LRRK2 Signaling Pathways and Investigation with this compound

LRRK2 is a central node in several signaling pathways. This compound allows for the pharmacological dissection of these pathways by acutely inhibiting LRRK2's kinase function.

LRRK2 and Rab GTPase Phosphorylation

A major breakthrough in understanding LRRK2 function was the discovery that it phosphorylates a subset of Rab GTPases, including Rab8, Rab10, and Rab12.[13][23] This phosphorylation event occurs on a conserved residue within the switch II domain of the Rab proteins.[13] Pathogenic LRRK2 mutations enhance this phosphorylation.[13][23] Phosphorylation of Rabs by LRRK2 alters their ability to interact with regulatory proteins like GDP dissociation inhibitors (GDIs), leading to their accumulation on membranes.[13][14] This dysregulation of Rab function impacts vesicular trafficking, a cellular process critical for neuronal health.[7][11] this compound can be used to reverse this hyperphosphorylation, providing a direct readout of LRRK2 kinase activity in cells and tissues.

Caption: LRRK2-mediated phosphorylation of Rab GTPases.

LRRK2 Autoregulation and 14-3-3 Binding

LRRK2 itself is subject to complex regulation involving phosphorylation at multiple sites. Phosphorylation at serines 910 and 935 is crucial for the binding of 14-3-3 proteins.[16][20] This interaction is thought to maintain LRRK2 in a specific cytoplasmic conformation. Inhibition of LRRK2 kinase activity by this compound leads to the rapid dephosphorylation of these sites, causing the release of 14-3-3 and the relocalization of LRRK2 into cytoplasmic puncta.[16] This provides a robust and widely used cellular biomarker for LRRK2 kinase inhibition.

Caption: Effect of this compound on LRRK2 phosphorylation and localization.

Experimental Protocols

The following protocols provide a framework for using this compound to investigate LRRK2 biology.

In Vitro LRRK2 Kinase Assay

This protocol is adapted from standard kinase assay methodologies to measure the direct inhibitory effect of this compound on LRRK2.[24][25]

Materials:

-

Recombinant LRRK2 (WT or G2019S)

-

Myelin Basic Protein (MBP) or LRRKtide as a substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1% Triton X-100)

-

ATP solution (containing [γ-32P]ATP)

-

This compound stock solution in DMSO

-

5x Laemmli sample buffer

-

SDS-PAGE gels and blotting equipment

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing recombinant LRRK2 protein in kinase assay buffer.

-

Add this compound at various concentrations (and a DMSO vehicle control).

-

Pre-incubate the LRRK2 and inhibitor mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding the kinase reaction buffer containing the substrate (e.g., MBP) and [γ-32P]ATP.

-

Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.

-

Stop the reaction by adding 5x Laemmli sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and expose to a phosphor screen.

-

Quantify the incorporation of 32P into the substrate using a phosphorimager to determine the IC50 of this compound.

Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.

Cellular LRRK2 and Rab Phosphorylation Assay by Western Blot

This protocol is designed to measure the effect of this compound on the phosphorylation status of LRRK2 and its substrate Rab10 in a cellular context.[26][27]

Materials:

-

HEK293 cells (or other relevant cell line) transiently or stably expressing LRRK2.

-

This compound stock solution in DMSO.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

Primary antibodies: anti-LRRK2, anti-pS935-LRRK2, anti-Rab10, anti-pT73-Rab10, and a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE and Western blot equipment.

-

Chemiluminescence detection reagents and imager.

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a dose-response of this compound (e.g., 0-10 µM) or for a time course (e.g., 0-120 minutes) at a fixed concentration (e.g., 1 µM). Include a DMSO vehicle control.

-

After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes.

-

Resolve 10-20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Multiplexing with fluorescent secondary antibodies is recommended for quantitative analysis.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescence substrate.

-

Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

Caption: Workflow for cellular analysis of LRRK2 pathway inhibition.

LRRK2 Immunoprecipitation

This protocol allows for the isolation of LRRK2 to study its interactions and post-translational modifications.[20][28]

Materials:

-

Cell or tissue lysates prepared as described above.

-

Anti-LRRK2 antibody or anti-FLAG antibody (for tagged LRRK2).

-

Protein A/G agarose beads.

-

Wash Buffer (e.g., lysis buffer with a lower concentration of detergents).

-

Elution Buffer (e.g., low pH glycine buffer or Laemmli sample buffer).

Procedure:

-

Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C with rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by gentle centrifugation and wash them 3-5 times with ice-cold wash buffer.

-

Elute the LRRK2 protein from the beads using elution buffer. If using Laemmli buffer, the sample can be directly analyzed by Western blot.

-

Analyze the immunoprecipitated LRRK2 and any co-precipitating proteins by Western blot or mass spectrometry.

Conclusion

This compound is an invaluable chemical probe for the functional investigation of LRRK2. Its high potency and selectivity allow for the acute and specific inhibition of LRRK2 kinase activity in a variety of experimental systems. By utilizing this compound in concert with the biochemical and cellular assays outlined in this guide, researchers can effectively dissect the complex roles of LRRK2 in normal physiology and in the pathogenesis of Parkinson's disease. The insights gained from such studies are crucial for validating LRRK2 as a therapeutic target and for the development of next-generation LRRK2 inhibitors for clinical use.

References

- 1. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 2. LRRK2 - Wikipedia [en.wikipedia.org]

- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biology and pathobiology of LRRK2: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucine-rich repeat kinase 2 (LRRK2) cellular biology: a review of recent advances in identifying physiological substrates and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Cellular functions of LRRK2 implicate vesicular trafficking pathways in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating Signaling Pathway Dysfunction Linked to LRRK2 | Parkinson's Disease [michaeljfox.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. LRRK2 and membrane trafficking: nexus of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LRRK2 phosphorylation of Rab GTPases in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]

- 14. portlandpress.com [portlandpress.com]

- 15. axonmedchem.com [axonmedchem.com]

- 16. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | LRRK2 Inhibitors: R&D Systems [rndsystems.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. This compound - Nordic Biosite [nordicbiosite.com]

- 20. 14-3-3 binding to LRRK2 is disrupted by multiple Parkinson's disease-associated mutations and regulates cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. graylab.stanford.edu [graylab.stanford.edu]

- 22. Synthesis and In Vitro and In Vivo Evaluation of [3H]this compound as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | Parkinson's Disease [michaeljfox.org]

- 24. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 27. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]

- 28. LRRK2 expression and purification [protocols.io]

Off-Target Effects of Lrrk2-IN-1 in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of Lrrk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). While a valuable tool for studying LRRK2 biology, understanding its off-target interactions is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Data Presentation: Kinase Inhibition Profile of this compound

The following tables summarize the in vitro potency and selectivity of this compound against its primary target, LRRK2, and known off-target kinases. These values have been compiled from various kinase profiling platforms.

Table 1: On-Target Potency of this compound

| Target | Mutant | Assay Type | IC50 (nM) | Reference |

| LRRK2 | Wild-Type | Biochemical | 13 | [1][2][3][4] |

| LRRK2 | G2019S | Biochemical | 6 | [1][2][3][4] |

| LRRK2 | Wild-Type | TR-FRET | 80 | [3] |

| LRRK2 | G2019S | TR-FRET | 30 | [3] |

| LRRK2 | A2016T | Biochemical | 2450 | [2] |

| LRRK2 | G2019S + A2016T | Biochemical | 3080 | [2] |

Table 2: Off-Target Kinase Inhibition by this compound

| Off-Target Kinase | Assay Type | IC50 (nM) | EC50 (nM) | Reference |

| DCLK2 | Biochemical | 45 | [3] | |

| MAPK7 (ERK5) | Cellular | 160 | [3] | |

| AURKB | Biochemical | >1000 | [3] | |

| CHEK2 | Biochemical | >1000 | [3] | |

| MKNK2 | Biochemical | >1000 | [3] | |

| MYLK | Biochemical | >1000 | [3] | |

| NUAK1 | Biochemical | >1000 | [3] | |

| PLK1 | Biochemical | >1000 | [3] |

Table 3: Cellular Effects of this compound

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| HepG2 | Cytotoxicity | Cell Viability | 49.3 | [3] |

| HCT116 | Apoptosis | Cell Death | - | [3] |

| AsPC-1 | Apoptosis | Cell Death | - | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Kinase Profiling Assays

1. KINOMEscan™ (Competition Binding Assay)

This method quantifies the binding of a test compound to a panel of kinases.

-

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is detected and quantified using qPCR.[5][6]

-

Protocol Outline:

-

Kinase-tagged T7 phage is incubated with the test compound (this compound) at various concentrations.

-

An immobilized, broad-spectrum kinase inhibitor is introduced to the mixture.

-

The mixture is incubated to allow for binding competition.

-

The beads with the immobilized ligand are washed to remove unbound components.

-

The amount of kinase-tagged phage bound to the beads is quantified using qPCR of the DNA tag.

-

Dissociation constants (Kd) are calculated by measuring the amount of captured kinase as a function of the test compound concentration.[5][6]

-

2. KiNativ™ (Activity-Based Protein Profiling)

This assay measures the ability of a compound to inhibit the binding of an ATP probe to the active site of kinases in a cellular lysate.

-

Principle: A biotinylated acyl-phosphate derivative of ATP or ADP is used as a probe that covalently labels the catalytic lysine in the ATP-binding pocket of active kinases.[7][8] If a kinase is inhibited by the test compound, the probe cannot bind, resulting in reduced labeling.

-

Protocol Outline:

-

Cell lysates are prepared to maintain native kinase conformations.

-

The lysate is incubated with the test compound (this compound) at various concentrations.

-

The desthiobiotin-ATP/ADP acyl-phosphate probe is added to the lysate and incubated.

-

The reaction is quenched, and the proteome is digested with trypsin.

-

Biotinylated peptides are enriched using streptavidin affinity chromatography.

-

The enriched peptides are analyzed by LC-MS/MS to identify and quantify the labeled kinases. The level of labeling is inversely proportional to the inhibitory activity of the compound.[7][8][9]

-

3. Dundee Kinase Profiling (Radioactive Filter Binding Assay)

This service provides a direct measure of kinase activity by quantifying the incorporation of radioactive phosphate into a substrate.

-

Principle: The assay measures the transfer of the gamma-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase of interest in the presence of an inhibitor.

-

Protocol Outline:

-

The kinase, substrate, and test compound (this compound) are incubated together in an appropriate reaction buffer.

-

The reaction is initiated by the addition of [γ-³³P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter paper.

-

The filter paper is washed extensively to remove unincorporated [γ-³³P]ATP.

-

The amount of radioactivity incorporated into the substrate, which is bound to the filter paper, is measured using a scintillation counter.

-

The percentage of kinase activity remaining relative to a DMSO control is calculated.[10]

-

Cellular Assays

1. Western Blotting for LRRK2 Phosphorylation (pSer935)

This is a common method to assess the cellular activity of LRRK2 inhibitors.

-

Principle: This immunoassay detects the phosphorylation status of LRRK2 at serine 935, a key residue in a regulatory phosphorylation site. Inhibition of LRRK2 kinase activity leads to dephosphorylation at this site.

-

Protocol Outline:

-

Cell Lysis:

-

Culture cells (e.g., HEK293 expressing LRRK2) and treat with this compound at desired concentrations for a specified time (e.g., 90 minutes).[1]

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for LRRK2 pSer935.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total LRRK2 or a housekeeping protein like β-actin.[11][12][13]

-

-

2. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 hours).

-

Add MTT reagent to each well and incubate for a few hours at 37°C, allowing formazan crystals to form.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[14]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the off-target effects of this compound.

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Caption: MAPK7 (ERK5) Signaling Pathway, an Off-Target of this compound.

Caption: DCLK2 Signaling and Cellular Functions, an Off-Target of this compound.

Caption: General Experimental Workflow for Kinase Inhibitor Profiling.

References

- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 6. chayon.co.kr [chayon.co.kr]

- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 8. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Services | Premier Screen | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 11. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 13. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Navigating the Challenges of Lrrk2-IN-1 for In Vivo Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), has been an invaluable tool for in vitro studies dissecting the kinase's role in cellular pathways implicated in Parkinson's disease. However, its transition to in vivo models is fraught with significant limitations that researchers must carefully consider. This technical guide provides a comprehensive overview of these challenges, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the design and interpretation of in vivo studies involving this compound and other LRRK2 inhibitors.

Pharmacokinetic Profile: The Blood-Brain Barrier Imperative

A primary hurdle for the use of this compound in neurological research is its poor permeability across the blood-brain barrier (BBB). While exhibiting favorable pharmacokinetic properties in mice, its limited access to the central nervous system curtails its utility for studying LRRK2's role in the brain.

| Parameter | Value | Species | Administration | Citation |

| Half-life (T1/2) | 4.5 hours | Mouse | Intraperitoneal | [1] |

| Area Under the Curve (AUC) | 14758 hr*ng/mL | Mouse | Intraperitoneal | [1] |

| Oral Bioavailability (%F) | 49.3% | Mouse | Oral | [1] |

| Brain-to-Plasma Ratio | 0.22 - 0.33 | Mouse | Intravenous | [2] |

Table 1: Pharmacokinetic Parameters of this compound in Mice. This table summarizes the key pharmacokinetic properties of this compound, highlighting its systemic exposure and limited brain penetration.

In Vitro Potency and Selectivity: A Double-Edged Sword

This compound demonstrates high potency against both wild-type LRRK2 and the common G2019S mutant in biochemical assays. Its selectivity has been profiled against a broad panel of kinases, revealing a relatively clean profile, though with some notable off-targets.

| Target | IC50 (nM) | Assay Type | Citation |

| LRRK2 (Wild-Type) | 13 | Biochemical | [1] |

| LRRK2 (G2019S mutant) | 6 | Biochemical | [1] |

| DCLK2 | 45 | Biochemical | [3] |

| MAPK7 (ERK5) | 160 (EC50) | Cellular | [3] |

Table 2: In Vitro Potency and Selectivity of this compound. This table highlights the potent inhibition of LRRK2 by this compound and lists key off-targets that should be considered when interpreting experimental results.

On-Target Toxicity: A Class Effect in Peripheral Tissues

A significant concern for the in vivo use of LRRK2 inhibitors, including this compound, is the emergence of on-target toxicities in peripheral organs, particularly the lungs and kidneys. These effects are thought to be mechanism-based and have been observed across different inhibitor scaffolds and animal species.

Kidney Pathology:

-

Histological Findings: In LRRK2 knockout mice and rats, as well as in animals treated with LRRK2 inhibitors, renal abnormalities are consistently observed. These include cytoplasmic vacuolation, the accumulation of hyaline droplets, and pigment deposition in the proximal tubules.[4][5] These changes are progressive with age and dose.[4][5]

-

Biomarkers: Elevated levels of kidney injury molecule-1 (KIM-1) have been detected in the serum of LRRK2 knockout mice, indicating renal damage.[5]

Lung Pathology:

-

Histological Findings: The most prominent finding in the lungs of animals with inhibited LRRK2 function is the abnormal accumulation of lamellar bodies within type II pneumocytes, leading to cytoplasmic vacuolation.[4][6] This phenotype is more severe in mice than in rats.[4]

-

Functional Consequences: While morphologically apparent, the functional consequences of these lung abnormalities in rodents appear to be limited in the short term.[7] However, in non-human primates, these changes have raised significant safety concerns for chronic dosing.[6]

| Organ | Histopathological Finding | Species | Citation |

| Kidney | Cytoplasmic vacuolation, hyaline droplets, pigment accumulation in proximal tubules | Mouse, Rat | [4][5] |

| Lung | Accumulation of lamellar bodies in type II pneumocytes, cytoplasmic vacuolation | Mouse, Rat, Non-human primate | [4][6] |

Table 3: Summary of In Vivo Toxicities Associated with LRRK2 Inhibition. This table outlines the key pathological findings in peripheral organs resulting from the inhibition or knockout of LRRK2.

LRRK2 Signaling and Inhibition

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of LRRK2, preventing the phosphorylation of its substrates, such as a subset of Rab GTPases.

Figure 1: LRRK2 Signaling Pathway and Point of Inhibition by this compound. This diagram illustrates the central role of LRRK2 in various cellular processes and its interaction with downstream effectors. This compound specifically inhibits the kinase domain of LRRK2.

Experimental Protocols: Best Practices for In Vivo Studies

Given the limitations of this compound, careful experimental design is crucial for obtaining meaningful and interpretable in vivo data.

Animal Models and Administration

-

Species: C57BL/6 mice are commonly used for pharmacokinetic and initial efficacy studies.

-

Dosing: A typical dose for assessing peripheral LRRK2 inhibition is 100 mg/kg administered via intraperitoneal (i.p.) injection.[3]

-

Vehicle Formulation: this compound has poor aqueous solubility. A common vehicle is Captisol (a modified cyclodextrin).[3] Other formulations may include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Workflow:

Figure 2: General Experimental Workflow for In Vivo this compound Studies. This diagram outlines the key steps for assessing the peripheral activity of this compound in mice.

Western Blotting for pS935-LRRK2

Assessing the phosphorylation status of LRRK2 at serine 935 (pS935) is a key pharmacodynamic marker of inhibitor activity.

-

Tissue Homogenization:

-

Rapidly dissect and snap-freeze tissues in liquid nitrogen.

-

Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.

-

Run the gel at 150V for 1.5-2 hours.

-

Transfer proteins to a PVDF membrane at 100V for 2 hours at 4°C.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody against pS935-LRRK2 (e.g., rabbit anti-pS935-LRRK2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a digital imager.

-

Normalize the pS935-LRRK2 signal to total LRRK2 or a loading control like GAPDH or β-actin.

-

Comparative Analysis with Other LRRK2 Inhibitors

The limitations of this compound spurred the development of next-generation LRRK2 inhibitors with improved properties, particularly brain penetrance.

| Inhibitor | Brain-to-Plasma Ratio | Key Features | Citation |

| This compound | ~0.2-0.3 | High in vitro potency, poor BBB penetration. | [2] |

| GNE-7915 | >0.5 | Improved brain penetration, potent and selective. | |

| MLi-2 | ~0.7 | High brain penetration, potent and highly selective. |

Table 4: Comparison of Brain Penetrance of LRRK2 Inhibitors. This table highlights the evolution of LRRK2 inhibitors towards improved brain accessibility, a key requirement for treating neurodegenerative diseases.

Conclusion and Future Directions

This compound remains a valuable pharmacological tool for in vitro and peripheral in vivo studies of LRRK2 biology. However, its poor brain penetrance and the on-target toxicities associated with LRRK2 inhibition necessitate a cautious approach to its use in whole-animal research, especially for studies focused on the central nervous system. The development of brain-penetrant inhibitors like GNE-7915 and MLi-2 has provided researchers with more suitable tools for investigating the role of LRRK2 in the brain. For any in vivo study employing LRRK2 inhibitors, it is imperative to include rigorous pharmacokinetic and pharmacodynamic assessments, as well as careful histopathological analysis of peripheral organs, to ensure the accurate interpretation of experimental outcomes. The use of a drug-resistant LRRK2 mutant (A2016T) can also serve as a crucial negative control to confirm that the observed effects are indeed mediated through LRRK2 inhibition.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]

- 3. Histological and clinical pathology findings in LRRK2-related mouse and rat models | Parkinson's Disease [michaeljfox.org]

- 4. michaeljfox.org [michaeljfox.org]

- 5. LRRK2 plays essential roles in maintaining lung homeostasis and preventing the development of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In silico comparative analysis of LRRK2 interactomes from brain, kidney and lung - PMC [pmc.ncbi.nlm.nih.gov]

Lrrk2-IN-1 and its Impact on the Autophagy Pathway: A Technical Guide

Authored by: Gemini

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein whose mutations are the most common genetic cause of Parkinson's disease (PD). A growing body of evidence implicates LRRK2 in the regulation of intracellular vesicular trafficking, particularly the autophagy-lysosomal pathway. Dysregulation of this critical cellular degradation and recycling process is a hallmark of many neurodegenerative diseases. Lrrk2-IN-1 is a potent and selective inhibitor of LRRK2's kinase activity, making it an invaluable tool for elucidating the protein's function and a potential therapeutic agent. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound impacts the autophagy pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: LRRK2 and the Autophagy Pathway

Autophagy is a fundamental catabolic process where cells degrade and recycle their own components. This process is essential for cellular homeostasis, removing damaged organelles, misfolded proteins, and invading pathogens. The pathway involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.

LRRK2 has been shown to influence multiple stages of this pathway, from the initial formation of the autophagosome to the final fusion and degradation steps.[1][2] The kinase activity of LRRK2, which is often enhanced by pathogenic mutations like G2019S, appears to play a crucial, predominantly inhibitory, role in regulating autophagic flux.[3][4]

This compound: A Selective LRRK2 Kinase Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the kinase domain of LRRK2.[5] By blocking the phosphotransferase activity of LRRK2, this compound allows researchers to dissect the specific roles of LRRK2's kinase function in cellular processes. Its use has been instrumental in demonstrating that the kinase activity of LRRK2 negatively regulates the autophagy-lysosomal network.

Molecular Impact of this compound on Autophagy Regulation

Treatment of cells with this compound generally leads to an induction of autophagy. This effect is not due to a blockage in the degradation of autophagosomes but rather an increase in their formation.[3][4] The underlying mechanisms are multifaceted and involve several key autophagy-regulating proteins and pathways.

Induction of Autophagosome Biogenesis

The primary effect of LRRK2 kinase inhibition by this compound is the stimulation of autophagosome biogenesis. This is evidenced by a significant increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker localized to autophagosome membranes.[3][6]

-

mTOR-Independent Regulation: In several cell types, including astrocytes, the induction of autophagy by this compound occurs through a non-canonical pathway that is independent of the master autophagy regulator, mTORC1, and its downstream effector ULK1.[3][4]

-

Role of the Beclin-1 Complex: Instead, the activation relies on the Beclin-1/VPS34 complex, which is critical for the nucleation step of the phagophore (the precursor to the autophagosome).[7] LRRK2 kinase activity appears to suppress this complex, and its inhibition by this compound relieves this suppression.[3][7]

-

ULK1 Phosphorylation: While often considered ULK1-independent, prolonged inhibition of LRRK2 with this compound has been shown to cause a paradoxical increase in the phosphorylation of ULK1 at Serine 758.[6][8] This phosphorylation site is typically associated with mTORC1-mediated inhibition of autophagy. However, in the context of LRRK2 inhibition, this phosphorylation event is decoupled from the repression of autophagosome formation, representing a novel regulatory mechanism.[6][8]

Enhancement of Lysosomal Function

LRRK2 kinase activity not only affects autophagosome formation but also influences lysosomal health and function. Pathogenic LRRK2 mutations can lead to lysosomal defects, including altered morphology and impaired acidification.[9][10]

-

Restoration of Lysosomal Morphology: Treatment with this compound has been shown to reverse the abnormal lysosomal morphology observed in fibroblasts from PD patients with LRRK2 mutations.[5]

-

Activation of TFEB: LRRK2 kinase activity negatively regulates the MiT-TFE family of transcription factors, particularly TFEB, the master regulator of lysosomal biogenesis and autophagy gene expression.[11][12] Inhibition of LRRK2 with this compound promotes the nuclear translocation of TFEB, leading to the upregulation of genes involved in the autophagy-lysosomal pathway.[11][13] This occurs downstream of a CD38-mediated NAADP-Ca2+ signaling pathway that requires LRRK2.[12][13]

Rescue of Defective Mitophagy

Mitophagy, the selective autophagic clearance of damaged mitochondria, is critical for cellular health, and its impairment is strongly linked to PD pathogenesis. LRRK2's kinase activity has been shown to impair PINK1/Parkin-dependent mitophagy.[[“]][15]

-